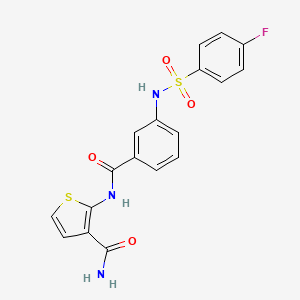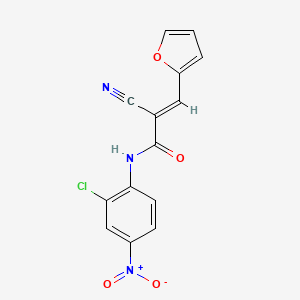
(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(furan-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(furan-2-yl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research. It is a yellow crystalline powder that is used in various laboratory experiments due to its unique properties.
Applications De Recherche Scientifique
Corrosion Inhibition
One significant application of acrylamide derivatives, similar to the compound , is in the field of corrosion inhibition. Research has shown that certain acrylamide derivatives can serve as effective corrosion inhibitors for metals in corrosive environments. For example, derivatives have been tested on copper in nitric acid solutions, demonstrating substantial inhibition efficiency. These studies highlight the potential of such compounds in protecting metals from corrosion, a crucial aspect in industrial applications where longevity and material integrity are paramount (Ahmed Abu-Rayyan et al., 2022).
Enantioselective Ene-Reduction
In organic synthesis and pharmaceutical research, the enantioselective ene-reduction of acrylamide derivatives to produce compounds with a specific stereochemistry is a valuable transformation. This process has been employed to create enantiomerically enriched products using marine and terrestrial fungi. Such biocatalytic approaches are environmentally friendly and offer high selectivity, showcasing the application of acrylamide derivatives in synthesizing biologically active compounds with potential pharmaceutical relevance (D. E. Jimenez et al., 2019).
Antiviral Research
Acrylamide derivatives have also been identified as potential antiviral agents. A study discovered a novel acrylamide compound that showed inhibitory effects against the SARS coronavirus helicase, an enzyme essential for the virus's replication. The compound's ability to suppress enzymatic activities critical to the virus's life cycle presents a promising avenue for developing new antiviral drugs, especially in light of ongoing global health challenges posed by coronaviruses (Jin-Moo Lee et al., 2017).
Cytotoxicity and Anticancer Research
The exploration of acrylamide derivatives in cancer research has unveiled their potential as cytotoxic agents against various cancer cell lines. Studies have synthesized and tested acrylonitriles, showing promising in vitro cytotoxic potency. Such findings highlight the role of these compounds in developing new anticancer therapies, offering hope for more effective and selective treatments (F. Sa̧czewski et al., 2004).
Heat-Induced Food Contaminants
Acrylamide, related to the compound , has been extensively studied as a heat-induced food contaminant. Research in this area focuses on understanding its formation, mechanisms, and potential health risks associated with consumption. These studies are crucial for developing strategies to reduce acrylamide levels in food, thereby mitigating its potential health impacts (Agnieszka Koszucka & A. Nowak, 2018).
Propriétés
IUPAC Name |
(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O4/c15-12-7-10(18(20)21)3-4-13(12)17-14(19)9(8-16)6-11-2-1-5-22-11/h1-7H,(H,17,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJBGDCWJXSBQJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

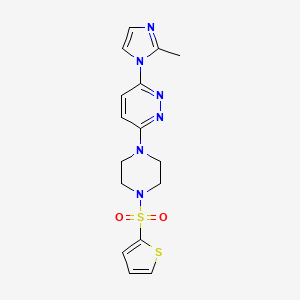
![N-benzyl-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734807.png)
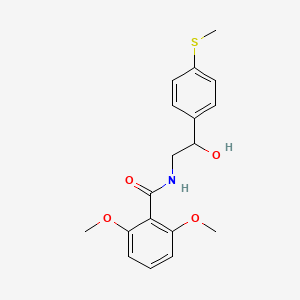

![benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2734812.png)
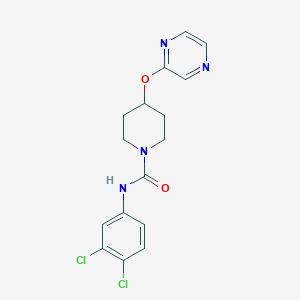
![N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2734818.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2734821.png)

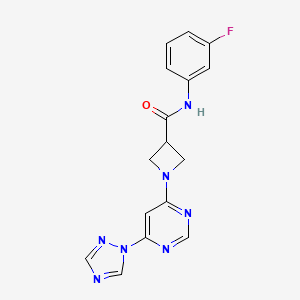
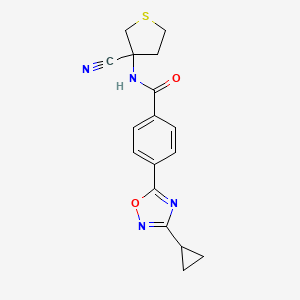
![2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2734826.png)
